Cas no 33145-10-7 (Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-)
33145-10-7 structure
Product Name:Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
Numero CAS:33145-10-7
MF:C20H26O2
MW:298.419246196747
CID:309685
PubChem ID:94446
Update Time:2025-04-19
Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2'-isobutylidenebis(4,6-dimethylphenol)
- 2,2'-(2-methylpropane-1,1-diyl)bis(4,6-dimethylphenol)
- 2,2'-(2-Methylpropylidene)bis(4,6-dimethylphenol)
- 2,2'-(2-Methylpropylidene)bis(4,6-xylenol)
- 2,2'-Isobutylidene-bis(4,6-dimethylphenol)
- 2,4-Xylenol, 6,6'-isobutylidenedi-
- BRN 2148314
- Metaseol
- Phenol, 2,2'-(2-methylpropylidene)bis(4,6-dimethyl-
- Vulkanox NKF
- 2-[1-(2-HYDROXY-3,5-DIMETHYL-PHENYL)-2-METHYL-PROPYL]-4,6-DIMETHYL-PHENOL
- 63530-23-4
- SCHEMBL223172
- 2,2'-(2-methylpropylidene)bis[4,6-xylenol]
- 2-[1-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-4,6-dimethylphenol
- EINECS 251-394-8
- 2,2'-Isobutyliden-bis-(4,6-di-methylphenol)
- 33145-10-7
- 3-06-00-05547 (Beilstein Handbook Reference)
- W-110832
- Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
- Phenol, 2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
- DTXSID50865666
- NS00059381
-
- Inchi: 1S/C20H26O2/c1-11(2)18(16-9-12(3)7-14(5)19(16)21)17-10-13(4)8-15(6)20(17)22/h7-11,18,21-22H,1-6H3
- Chiave InChI: SZAQZZKNQILGPU-UHFFFAOYSA-N
- Sorrisi: OC1C(C)=CC(C)=CC=1C(C1C=C(C)C=C(C)C=1O)C(C)C
Proprietà calcolate
- Massa esatta: 298.19338
- Massa monoisotopica: 298.193280068g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 324
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.7
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Densità: 1.0104 (rough estimate)
- Punto di ebollizione: 399.83°C (rough estimate)
- Indice di rifrazione: 1.5680 (estimate)
- PSA: 40.46
Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl- Letteratura correlata
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
33145-10-7 (Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-) Prodotti correlati
- 120-95-6(2,4-bis(2-methylbutan-2-yl)phenol)
- 89-72-5(2-Sec-Butylphenol)
- 112247-07-1(C-UNDECYLCALIX[4]RESORCINARENE MONOHYDRATE)
- 79-74-3(2,5-Di-tert-amylhydroquinone)
- 119-42-6(2-Cyclohexylphenol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso